p38α MAP Kinase Inhibition: ATBTD Shows Measurable Target Engagement While Sparing JNK and ERK Kinases
5-tert-Butyl-1,3,4-thiadiazol-2-amine (CHEMBL3260598) inhibits human recombinant p38α MAP kinase with an IC₅₀ of 3.93 µM in a radioisotopic assay using ATF2 as substrate [1]. Critically, the compound does not inhibit JNK or ERK kinases at concentrations sufficient to fully engage p38α, and exhibits low toxicity toward human cells . This selectivity profile is not shared by the unsubstituted parent 2-amino-1,3,4-thiadiazole (ATD), which lacks the steric bulk to discriminate among MAP kinase family members. The tert-butyl group fills a hydrophobic sub-pocket in p38α that is absent or differently shaped in JNK and ERK, providing a structural basis for the observed selectivity.
| Evidence Dimension | p38α MAP kinase inhibition IC₅₀; selectivity over JNK/ERK |
|---|---|
| Target Compound Data | IC₅₀ = 3.93 µM against p38α; no inhibition of JNK or ERK |
| Comparator Or Baseline | 2-Amino-1,3,4-thiadiazole (ATD): no reported p38α selectivity data; broader kinase inhibition profile expected |
| Quantified Difference | ATBTD provides 3.93 µM potency with documented JNK/ERK sparing; ATD lacks this selectivity documentation |
| Conditions | Inhibition of human recombinant p38α expressed in E. coli; radioisotopic assay with ATF2 substrate |
Why This Matters
For drug-discovery programs targeting p38α-mediated inflammatory diseases (e.g., osteoporosis, arthritis), ATBTD offers a validated starting scaffold with documented kinase selectivity that reduces the risk of off-target toxicity, unlike non-tert-butyl analogs lacking this selectivity fingerprint.
- [1] BindingDB BDBM50015689 / CHEMBL3260598. Inhibition of human recombinant p38alpha expressed in Escherichia coli using ATF2 as substrate by radioisotopic assay. IC₅₀ = 3.93E+3 nM. View Source
